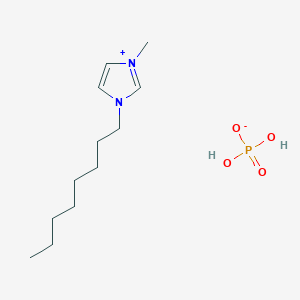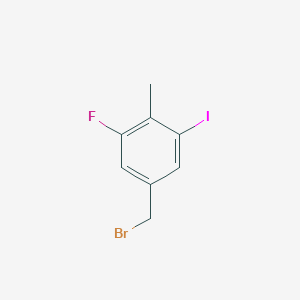
3-Fluoro-5-iodo-4-methylbenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-4-methylbenzyl bromide is a chemical compound with the molecular formula C8H7BrFI It is a fluorinated and iodinated benzyl bromide derivative, characterized by the presence of fluorine, iodine, and bromine atoms on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl bromide typically involves the bromination of 3-Fluoro-5-iodo-4-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually include a solvent such as dichloromethane (DCM) or chloroform, and the reaction is conducted at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoromethylbenzyl bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fluoromethylbenzyl bromide.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-4-methylbenzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique halogenated structure.
Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The fluorine and iodine atoms contribute to the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methylbenzyl bromide
- 5-Iodo-4-methylbenzyl bromide
- 3-Fluoro-5-iodobenzyl bromide
Uniqueness
3-Fluoro-5-iodo-4-methylbenzyl bromide is unique due to the simultaneous presence of fluorine, iodine, and bromine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H7BrFI |
|---|---|
Peso molecular |
328.95 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H7BrFI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
ZUIOOARLFPKEOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
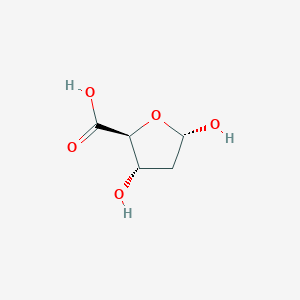
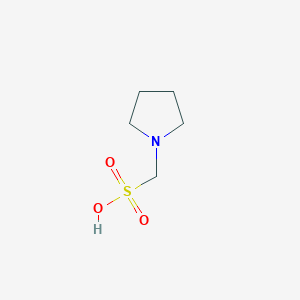
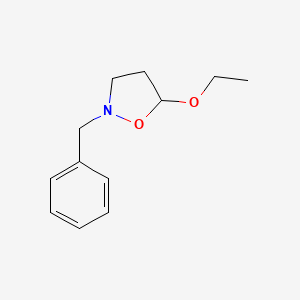
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
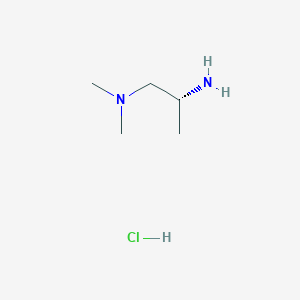
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)
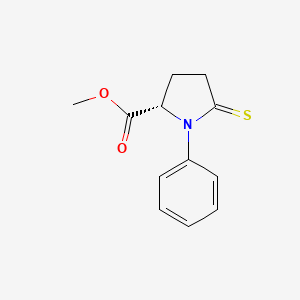

![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
